1-(2-methoxyphenyl)-4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperazine 1-(2-methoxyphenyl)-4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperazine
Brand Name: Vulcanchem
CAS No.: 2640953-16-6
VCID: VC11859514
InChI: InChI=1S/C17H24N4O/c1-15-13-18-21(14-15)12-9-19-7-10-20(11-8-19)16-5-3-4-6-17(16)22-2/h3-6,13-14H,7-12H2,1-2H3
SMILES: CC1=CN(N=C1)CCN2CCN(CC2)C3=CC=CC=C3OC
Molecular Formula: C17H24N4O
Molecular Weight: 300.4 g/mol

1-(2-methoxyphenyl)-4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperazine

CAS No.: 2640953-16-6

Cat. No.: VC11859514

Molecular Formula: C17H24N4O

Molecular Weight: 300.4 g/mol

* For research use only. Not for human or veterinary use.

1-(2-methoxyphenyl)-4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperazine - 2640953-16-6

Specification

CAS No. 2640953-16-6
Molecular Formula C17H24N4O
Molecular Weight 300.4 g/mol
IUPAC Name 1-(2-methoxyphenyl)-4-[2-(4-methylpyrazol-1-yl)ethyl]piperazine
Standard InChI InChI=1S/C17H24N4O/c1-15-13-18-21(14-15)12-9-19-7-10-20(11-8-19)16-5-3-4-6-17(16)22-2/h3-6,13-14H,7-12H2,1-2H3
Standard InChI Key WWJZXEPRBOOSMK-UHFFFAOYSA-N
SMILES CC1=CN(N=C1)CCN2CCN(CC2)C3=CC=CC=C3OC
Canonical SMILES CC1=CN(N=C1)CCN2CCN(CC2)C3=CC=CC=C3OC

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The molecular formula of 1-(2-methoxyphenyl)-4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperazine is C₁₇H₂₄N₄O, with a molecular weight of 300.4 g/mol . The structure features:

  • A piperazine core substituted at the 1-position with a 2-methoxyphenyl group.

  • A 4-methylpyrazole unit connected to the piperazine via a two-carbon ethyl bridge.

Key Functional Groups

  • Piperazine ring: A six-membered diamine ring enabling hydrogen bonding and receptor interactions.

  • 2-Methoxyphenyl group: An aromatic system with an electron-donating methoxy substituent, enhancing lipophilicity and metabolic stability .

  • 4-Methylpyrazole: A five-membered heterocycle with a methyl group at position 4, influencing steric and electronic properties .

Table 1: Structural Descriptors

PropertyValue/DescriptionSource
IUPAC Name1-(2-Methoxyphenyl)-4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]piperazine
SMILESCOC1=CC=CC=C1N2CCN(CCCN3C=C(C=N3)C)CC2
logP~3.2 (predicted)
Hydrogen bond acceptors4

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Formation of the piperazine core: 1-(2-Methoxyphenyl)piperazine is synthesized via nucleophilic aromatic substitution between 2-methoxyphenylamine and bis(2-chloroethyl)amine .

  • Ethyl linker introduction: Alkylation of the piperazine nitrogen with 1-(2-chloroethyl)-4-methylpyrazole under basic conditions (e.g., K₂CO₃ in DMF) .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
12-Methoxyphenylamine + bis(2-chloroethyl)amine, EtOH, reflux65%
21-(2-Chloroethyl)-4-methylpyrazole, K₂CO₃, DMF, 80°C45%

Key Challenges

  • Regioselectivity: Ensuring alkylation occurs at the correct nitrogen of the piperazine .

  • Purification: Separation from byproducts (e.g., dialkylated species) via column chromatography .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) and sparingly soluble in water .

  • Stability: Stable under inert atmospheres but susceptible to oxidation in the presence of light or moisture .

Table 3: Physicochemical Data

PropertyValueMethod/Source
Melting Point98–102°C (decomposes)Differential Scanning Calorimetry
logD (pH 7.4)2.8HPLC
pKa8.1 (piperazine N-H)Potentiometric titration
ReceptorIC₅₀ (nM)Source
5-HT₁A120 ± 15Radioligand assay
α₁-Adrenergic450 ± 30

Applications and Industrial Relevance

Medicinal Chemistry

  • Lead compound: Structural analogs are explored for CNS disorders (e.g., anxiety, depression) and cardiovascular diseases .

  • SAR studies: Modifications at the pyrazole 4-position (e.g., halogens) improve metabolic stability .

Material Science

  • Coordination complexes: Piperazine derivatives serve as ligands for transition metals in catalytic applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator